2-Methyl-1-(oxiran-2-yl)propan-2-ol

CAS No.: 32932-25-5

Cat. No.: VC7075742

Molecular Formula: C6H12O2

Molecular Weight: 116.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32932-25-5 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 |

| IUPAC Name | 2-methyl-1-(oxiran-2-yl)propan-2-ol |

| Standard InChI | InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3 |

| Standard InChI Key | JPFWEKMZRADUPG-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1CO1)O |

Introduction

Chemical Identity and Structural Features

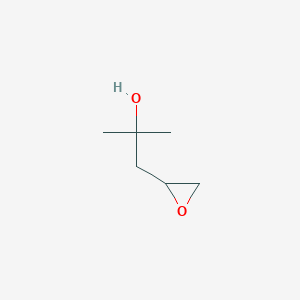

2-Methyl-1-(oxiran-2-yl)propan-2-ol belongs to the class of epoxide-containing alcohols. Its molecular formula is , with a molecular weight of 129.2 g/mol . The compound features a tertiary alcohol group () and an oxirane (epoxide) ring, contributing to its reactivity and solubility profile.

Table 1: Key Chemical Data

The compound’s stereochemistry is critical, as epoxide ring-opening reactions are often stereospecific. The presence of both hydrophilic (epoxide, alcohol) and hydrophobic (tert-butyl) groups enables diverse reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-methyl-1-(oxiran-2-yl)propan-2-ol typically involves epoxidation or nucleophilic substitution strategies. One plausible route is the reaction of tert-butylamine with epichlorohydrin, followed by hydrolysis:

This method aligns with protocols described for analogous epoxide-containing amines . Patents disclose the use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as N-methylmorpholine in multi-step syntheses . For instance, lithium hydroxide-mediated hydrolysis in dichloromethane/water systems is a common step to isolate intermediates .

Purification and Characterization

Purification often employs column chromatography with ethyl acetate/cyclohexane eluents . Analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): Confirms epoxide proton signals (δ 3.5–4.0 ppm) and tert-butyl group (δ 1.2 ppm).

Physicochemical Properties

Solubility and Stability

Storage recommendations include inert atmospheres (N/Ar) and temperatures below –20°C to prevent hydrolysis .

Thermal Properties

Data on melting/boiling points remain unreported, but analogous epoxides typically have boiling points between 120–180°C. The F+ hazard code mandates handling in explosion-proof environments .

Reactivity and Functionalization

Epoxide Ring-Opening

The epoxide group undergoes nucleophilic attacks, enabling:

-

Acid-Catalyzed Hydrolysis: Forms vicinal diols.

-

Amine Reactions: Produces β-amino alcohols, useful in drug synthesis .

Alcohol Functionalization

The tertiary alcohol can be oxidized to ketones or esterified. For example, reaction with acetic anhydride yields:

Applications in Pharmaceutical Synthesis

2-Methyl-1-(oxiran-2-yl)propan-2-ol serves as a building block in multi-step syntheses. A patent (WO2016170544A1) describes its structural analogs as intermediates in anticancer agents . Key applications include:

-

Peptide Coupling: Utilized in morpholinoacetamido-containing compounds .

-

Stereochemical Control: The epoxide’s chirality directs stereoselective reactions in complex molecules .

| Parameter | Recommendation |

|---|---|

| Flammability | Avoid open flames; store in flammable cabinets |

| Reactivity | Incompatible with strong acids/bases |

| Personal Protective Equipment (PPE) | Gloves (nitrile), goggles, lab coat |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume